3-amino-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with an amino group, a fluorophenyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The introduction of the amino group and the fluorophenyl group can be achieved through nucleophilic substitution reactions. For instance, the amino group can be introduced by reacting the pyrazole intermediate with an appropriate amine, while the fluorophenyl group can be introduced using a fluorinated benzene derivative.
Carboxamide Formation: The carboxamide group can be formed by reacting the substituted pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro or nitroso derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-amino-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes by binding to their active sites or allosteric sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.
3-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with the fluorine atom in a different position on the phenyl ring.
3-amino-N-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-amino-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-N-(3-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-16-9(6-10(13)15-16)11(17)14-8-4-2-3-7(12)5-8/h2-6H,1H3,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAQDHZURJRSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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